Octahydro-1H-indol-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

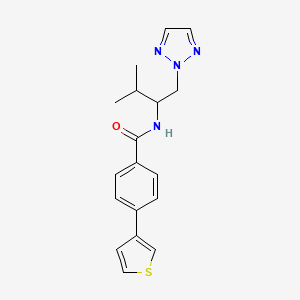

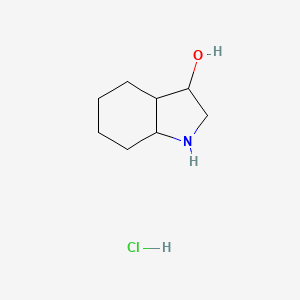

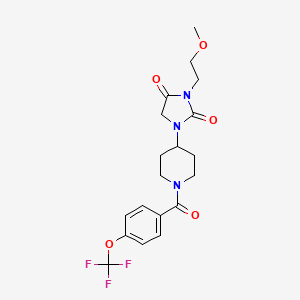

Octahydro-1H-indol-3-ol hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It is a solid substance . The IUPAC name for this compound is 2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-ol;hydrochloride.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO[C@@H]1CCC[C@H]2[C@@H]1CNC2.Cl . The InChI representation is 1S/C8H15NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 . Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular weight of this compound is 177.67. More specific physical and chemical properties such as boiling point, density, and others were not found in the available literature.Scientific Research Applications

Synthesis and Quantification in Chemistry

- Separation and Quantification : Octahydro-1H-indole-2-carboxylic acid, related to Octahydro-1H-indol-3-ol hydrochloride, is a key material for synthesizing certain drugs. A high-performance liquid chromatography (HPLC) method has been developed for quantifying its isomers, indicating its importance in pharmaceutical synthesis (Vali et al., 2012).

- Synthesis of Key Intermediates : Another study focused on synthesizing Benzyl trans-Octahydro-1H-indole-2-carboxylate hydrochloride, a key intermediate in drug synthesis. This highlights the compound's role in complex pharmaceutical manufacturing processes (Wang Junfang, 2012).

Pharmacological Applications

- Antiarrhythmic and Cardiovascular Profiles : A fused indole compound related to this compound was investigated for its antiarrhythmic and cardiovascular properties. It showed potent activity against arrhythmias in dogs, demonstrating the compound's potential in cardiac therapeutics (Yorikane et al., 1991).

- Analogues of Castanospermine : Diastereoisomeric octahydro-1H-indole-5,6,7-triols, analogues of castanospermine and related to this compound, were synthesized and showed significant antiproliferative activity and weak glycosidase inhibition. This suggests potential applications in cancer therapy or enzyme inhibition studies (Gonda et al., 2019).

Material Science and Other Applications

- Liquid Organic Hydrogen Carriers : Indole derivatives, including compounds similar to this compound, have been considered as promising liquid organic hydrogen carriers (LOHCs) for hydrogen storage applications. This indicates its potential use in energy storage and transportation (Dong et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Octahydro-1H-indol-3-ol hydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . These interactions can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . For example, some indole derivatives have been found to exhibit antiviral activity, suggesting they may interact with pathways involved in viral replication .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h6-10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFJQZQNROESSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CN2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2436717.png)

![2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2436722.png)

![4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2436723.png)

![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2436724.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)